2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride
Overview
Description
2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C7H3ClF3O2S. It is known for its unique chemical properties and is used in various scientific research and industrial applications. The compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a sulfonyl fluoride group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride typically involves the reaction of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride with fluoride sources. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include sulfuryl chloride and trifluoromethylbenzene derivatives .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure consistent quality and yield. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from reactions with this compound include substituted benzene derivatives, sulfonic acids, and various organofluorine compounds .
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride is used in a wide range of scientific research applications:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonyl fluorides and other fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Medicine: Research into potential pharmaceutical applications includes the development of enzyme inhibitors and other bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing inhibitors. The molecular targets and pathways involved include serine proteases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzenesulfonyl chloride
- 2,5-Bis(trifluoromethyl)benzenesulfonyl chloride
- 3-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride is unique due to the specific positioning of its chloro and trifluoromethyl groups, which influence its reactivity and the types of reactions it can undergo. This distinct structure makes it particularly useful in applications requiring selective reactivity and stability under various conditions .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOANJPMZPJIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301206507 | |
Record name | Benzenesulfonyl fluoride, 2-chloro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301206507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-99-7 | |
Record name | Benzenesulfonyl fluoride, 2-chloro-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl fluoride, 2-chloro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301206507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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